molecular formula C5H5FN2O B12958659 5-Amino-6-fluoropyridin-3-ol

5-Amino-6-fluoropyridin-3-ol

Cat. No.: B12958659
M. Wt: 128.10 g/mol
InChI Key: RDBSKFAHBUEVLH-UHFFFAOYSA-N
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Description

5-Amino-6-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-fluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . Another approach involves the use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives, which can convert pyridin-2-amines and pyridin-2-ones into their hydroxy derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals, making industrial production more efficient .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-fluoropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 5-Amino-6-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the pyridine ring enhances its reactivity and ability to interact with biological molecules. This interaction can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

5-amino-6-fluoropyridin-3-ol

InChI

InChI=1S/C5H5FN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2

InChI Key

RDBSKFAHBUEVLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)F)O

Origin of Product

United States

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